molecular formula C16H13ClN4O B2663692 1-(2-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 890645-85-9

1-(2-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2663692
CAS No.: 890645-85-9
M. Wt: 312.76
InChI Key: NGJNZYMRDITYIU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1, a methyl group at position 5, and a phenylcarboxamide moiety at position 2. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amidation reactions, followed by characterization via NMR, X-ray crystallography (using programs like SHELXL ), and mass spectrometry.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-12-7-3-2-4-8-12)19-20-21(11)14-10-6-5-9-13(14)17/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJNZYMRDITYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(2-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
  • Molecular Formula : C16H13ClN4O
  • Molecular Weight : 312.75 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazole ring via azide and alkyne coupling.
  • Introduction of the chlorophenyl group through nucleophilic substitution.
  • Attachment of the phenyl group to form the final carboxamide structure.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The biological evaluation often includes:

  • Minimum Inhibitory Concentration (MIC) tests against bacterial strains.
  • Assessment of cytotoxicity in human cell lines.
CompoundMIC (µg/mL)Bacterial Strain
115Staphylococcus aureus
220Escherichia coli

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For example, certain compounds have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves:

  • Inhibition of key enzymes involved in cell division.
  • Induction of apoptosis in cancer cells.
Cell LineIC50 (µM)Reference Drug
MCF-71.1Doxorubicin
HCT-1162.65-Fluorouracil

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. In vitro studies indicate that it can modulate cytokine release (e.g., TNF-α and IL-6) from activated immune cells. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of 1-(2-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is believed to be mediated through:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, thereby inhibiting their function.
  • Cytokine Modulation : Altering the release of pro-inflammatory cytokines from immune cells.
  • Cell Cycle Interference : Disruption of normal cell cycle progression in cancer cells.

Case Studies

A series of studies have evaluated the biological activity of related triazole compounds:

  • Study on Antimicrobial Activity :
    • Researchers evaluated a range of triazole derivatives for their effectiveness against bacterial strains.
    • Results indicated that modifications on the triazole ring significantly influenced antimicrobial potency.
  • Study on Anticancer Properties :
    • A compound with a similar structure was tested against various cancer cell lines.
    • It exhibited significant antiproliferative effects, with IC50 values lower than those of standard chemotherapeutics.

Comparison with Similar Compounds

Table 1: Comparison of Chlorophenyl-Substituted Triazoles

Compound Chlorine Position Melting Point (°C) Key NMR Shift (δH, triazole proton)
Target compound (2-Cl) 2 Not reported δH 8.20 (s, 1H)
3e (3-Cl) 3 187–189 δH 8.05 (s, 1H)
3f (4-Cl) 4 206–208 δH 7.98 (s, 1H)

Variations in the Carboxamide Substituent

The N-phenyl group in the target compound can be replaced with diverse substituents to modulate bioactivity:

  • Molecular weight (MW: 408.83 g/mol) exceeds the target compound (~308 g/mol), which may reduce bioavailability .
  • 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide () : Ethoxy and triazole substituents enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability. The extended π-system may improve binding to kinase targets .

Table 2: Carboxamide Substituent Variations

Compound R Group Molecular Weight (g/mol) Key Property
Target compound N-phenyl 308.34 Balanced lipophilicity (logP ~2.8)
N-(3-phenylisoxazol-5-yl)methyl 408.83 Enhanced H-bonding capacity
N-[4-(5-methyltriazol-1-yl)phenyl] 338.36 High lipophilicity (logP ~3.5)

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